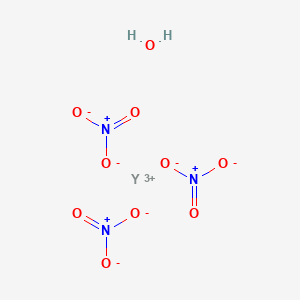
Yttrium(III) Nitrate Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a highly water-soluble crystalline yttrium source compatible with nitrates and lower (acidic) pH environments . This compound is commonly used in various scientific and industrial applications due to its unique properties and reactivity.
Méthodes De Préparation
Yttrium(3+);trinitrate;hydrate can be synthesized through several methods. One common synthetic route involves dissolving yttrium oxide (Y2O3) in nitric acid (HNO3). The reaction proceeds as follows :
Y2O3+6HNO3→2Y(NO3)3+3H2O
This reaction yields yttrium(III) nitrate, which can then be hydrated to form yttrium(3+);trinitrate;hydrate. Industrial production methods often involve similar processes, with careful control of reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Yttrium(3+);trinitrate;hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: As an oxidizing agent, yttrium(III) nitrate can participate in redox reactions. For example, it can oxidize organic compounds in the presence of a suitable reducing agent.
Substitution Reactions: Yttrium(III) nitrate can undergo substitution reactions with other anions, forming different yttrium salts.
Decomposition: Upon heating, yttrium(III) nitrate hydrate decomposes to form yttrium oxide (Y2O3) and nitrogen oxides (NOx).
Common reagents and conditions used in these reactions include nitric acid, reducing agents, and elevated temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Yttrium(3+);trinitrate;hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the preparation of yttrium oxide nanoparticles and yttrium-based surfactant mesophases. These materials have applications in catalysis, adsorption, and optical materials.
Medicine: Yttrium(III) nitrate is used in the synthesis of yttrium-based pharmaceuticals and diagnostic agents.
Industry: It is used in the production of ceramics, glass, electronics, and superconducting materials.
Mécanisme D'action
The mechanism by which yttrium(3+);trinitrate;hydrate exerts its effects depends on its specific application. In catalysis, for example, yttrium(III) nitrate acts as a Lewis acid, facilitating various organic reactions by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved vary depending on the specific reaction or application.
Comparaison Avec Des Composés Similaires
Yttrium(3+);trinitrate;hydrate can be compared with other yttrium compounds, such as yttrium oxide (Y2O3), yttrium chloride (YCl3), and yttrium acetate (Y(CH3COO)3) . While these compounds share some similarities, such as the presence of yttrium in the +3 oxidation state, they differ in their solubility, reactivity, and specific applications. For example, yttrium oxide is commonly used in ceramics and phosphors, while yttrium chloride is used in the synthesis of other yttrium compounds.
Conclusion
Yttrium(3+);trinitrate;hydrate is a versatile compound with numerous scientific and industrial applications Its unique properties and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry
Propriétés
Formule moléculaire |
H2N3O10Y |
|---|---|
Poids moléculaire |
292.94 g/mol |
Nom IUPAC |
yttrium(3+);trinitrate;hydrate |
InChI |
InChI=1S/3NO3.H2O.Y/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 |
Clé InChI |
WUVRZBFIXJWTGS-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Y+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13387456.png)
![benzyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13387464.png)
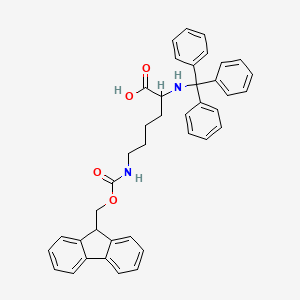
![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)
![2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid](/img/structure/B13387499.png)
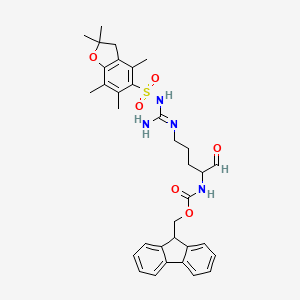
![Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-](/img/structure/B13387522.png)
![7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester](/img/structure/B13387525.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13387529.png)
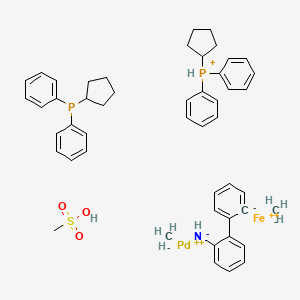
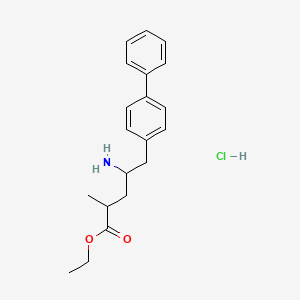
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13387565.png)


